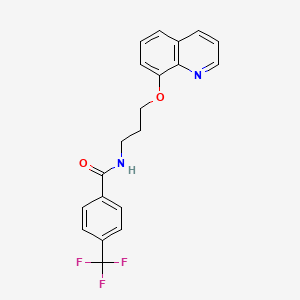
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N2O2 and its molecular weight is 374.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterogeneous Catalysis
The study by Shen et al. demonstrates the remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives using a chitosan-based copper catalyst. This highlights the potential of quinoline derivatives in catalyzing specific chemical reactions, which could be relevant for the development of novel catalytic processes in organic synthesis.
Sulfonylation Reactions
Xia et al. discuss the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, indicating the versatility of these compounds in undergoing chemical transformations that could be useful in synthesizing diverse organic molecules with potential applications in drug development and materials science (Xia et al.).
Antimicrobial Activity
A study by Idrees et al. on the synthesis of azetidinone derivatives integrated with quinoline highlights the antimicrobial potential of such compounds. This suggests that N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide could be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (Idrees et al.).
Antimicrobial and Anti-Inflammatory Applications
Holla et al.'s research on pyrazolo[3,4-d]pyrimidine derivatives, including quinoline compounds, for antibacterial and antifungal activity suggests potential applications in combating microbial infections and inflammation (Holla et al.).
Inhibitors of DNA Methylation
Rilova et al. discuss quinoline derivatives as inhibitors of DNA methyltransferase, which could have implications in cancer therapy by reactivating tumor suppressor genes silenced by DNA methylation (Rilova et al.).
Anti-Influenza Virus Agents
Zhang et al. describe the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents, indicating the potential antiviral applications of quinoline derivatives, which could be relevant for this compound (Zhang et al.).
作用機序
Target of Action
The compound’s mechanism of action suggests it interacts with specific redox centers in the body .
Mode of Action
N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide is involved in oxidative coupling reactions . The compound, used as a model substrate, undergoes oxidation at different reaction centers, affecting the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent in the molecule . The operative mechanism depends on the type of oxidized reaction center and the nature of the oxidant .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of different oxidative coupling products . The control of the chemical or electrooxidation parameters in the absence or presence of a cobalt catalyst makes it possible to obtain regioselectively different oxidative coupling products .
Pharmacokinetics
The compound’s involvement in oxidative coupling reactions suggests it may undergo metabolic transformations in the body .
Result of Action
The strength of the oxidizing agent affects the formation of a particular product . Two-electron oxidation of Co (II) [L–H]2 yields to C–N coupling, but one-electron oxidation of Co (III) leads to ortho-C–C coupling .
Action Environment
All electrochemical reactions involving this compound are performed under mild conditions at room temperature without adding special reagents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of other chemical agents.
将来の方向性
The future directions for the study of “N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide” and similar compounds could include further investigation into their synthesis, reactions, and potential applications. This could involve exploring different catalysts, reaction conditions, and substrates .
特性
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-9-7-15(8-10-16)19(26)25-12-3-13-27-17-6-1-4-14-5-2-11-24-18(14)17/h1-2,4-11H,3,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXMJGMHFJTOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

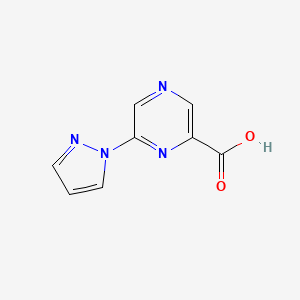
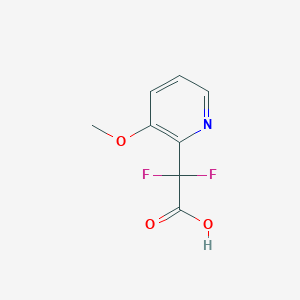
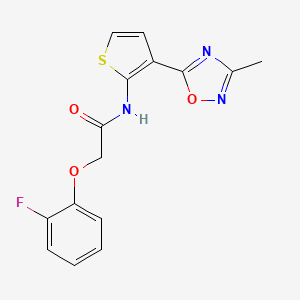
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
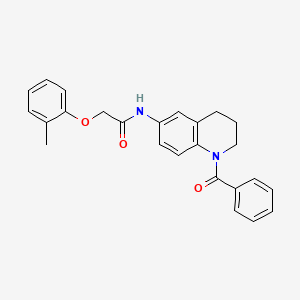
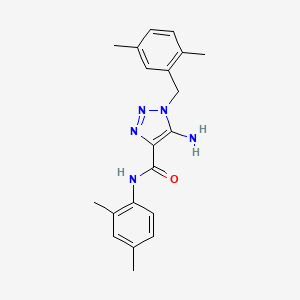
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
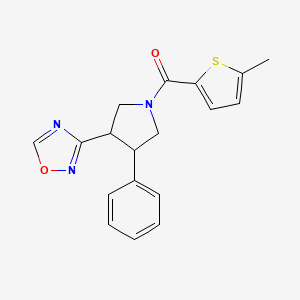
![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)
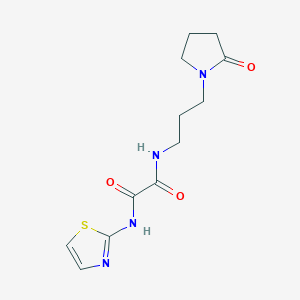
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)
